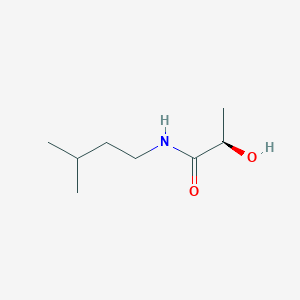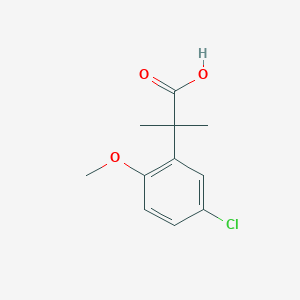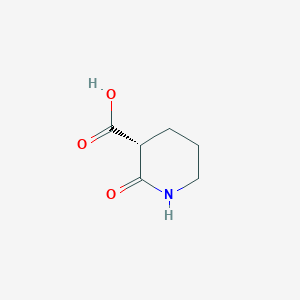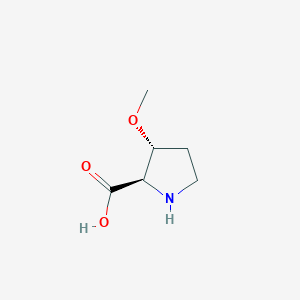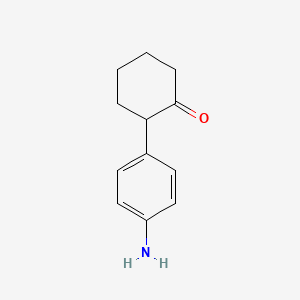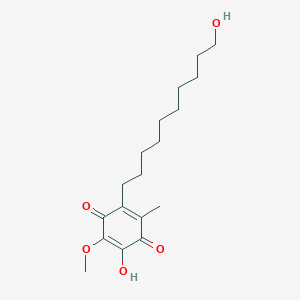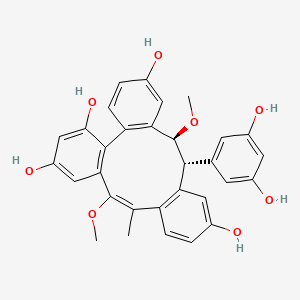
(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol: is a chiral compound with a unique structure that includes an indane moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Reduction of Indanone Derivatives: One common method involves the reduction of indanone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride. The resulting alcohol is then subjected to amination reactions to introduce the amino group.
Amination of Indanol Derivatives: Another approach is the direct amination of indanol derivatives using reagents like ammonia or amines in the presence of catalysts such as palladium on carbon.
Industrial Production Methods: Industrial production often involves optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalytic hydrogenation and continuous flow processes are commonly employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols using agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming various derivatives. Reagents such as alkyl halides or acyl chlorides are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Simpler amines, alcohols.
Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Ligands: The compound is used as a building block for the synthesis of chiral ligands, which are essential in asymmetric catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition Studies: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding Studies: Its structure allows it to interact with various biological receptors, aiding in the study of receptor-ligand interactions.
Medicine:
Drug Development: The compound’s potential biological activities make it a candidate for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Material Science: It is used in the synthesis of materials with specific optical properties, useful in the development of advanced materials.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological receptors and enzymes. Its indane moiety allows it to fit into specific binding sites, modulating the activity of the target molecules. The amino group can form hydrogen bonds, enhancing its binding affinity. Pathways involved include neurotransmitter modulation and enzyme inhibition.
Comparaison Avec Des Composés Similaires
- (2S)-2-amino-2-(2,3-dihydro-1H-inden-2-yl)ethanol
- (1R)-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Uniqueness:
- Chirality: The (1S) configuration provides unique stereochemical properties, influencing its biological activity.
- Indane Moiety: The presence of the indane moiety distinguishes it from other amino alcohols, contributing to its specific interactions with biological targets.
This detailed article should provide a comprehensive overview of (1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethan-1-ol, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
(1S)-2-amino-1-(2,3-dihydro-1H-inden-5-yl)ethanol |
InChI |
InChI=1S/C11H15NO/c12-7-11(13)10-5-4-8-2-1-3-9(8)6-10/h4-6,11,13H,1-3,7,12H2/t11-/m1/s1 |
Clé InChI |
IDFAEJQKQCDPLU-LLVKDONJSA-N |
SMILES isomérique |
C1CC2=C(C1)C=C(C=C2)[C@@H](CN)O |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C(CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(Difluoromethyl)pyrimidin-2-yl]methanamine](/img/structure/B13060409.png)
![4-Chloro-2-(4-ethoxyphenyl)-5-(thiophen-2-YL)thieno[2,3-D]pyrimidine](/img/structure/B13060412.png)
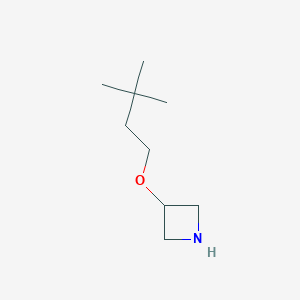
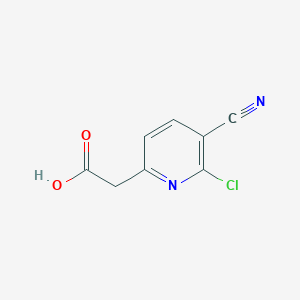
![4-Bromo-7-chlorothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B13060443.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylpiperidin-4-yl)acetic acid](/img/structure/B13060447.png)
